molecular formula C9H6NNaO2S2 B2993148 Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate CAS No. 1015533-46-6

Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate

Cat. No.: B2993148
CAS No.: 1015533-46-6
M. Wt: 247.26
InChI Key: QCLXCYXRUBTRGF-UHFFFAOYSA-M
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Description

Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate is a heterocyclic compound that contains both thiophene and thiazole rings. These rings are known for their significant roles in medicinal chemistry and material science. The compound’s structure allows it to exhibit unique chemical and biological properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

Future Directions

Thiophene-based compounds, including Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate, have potential applications in various fields. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they have a prominent role in the advancement of organic semiconductors . Therefore, future research could focus on exploring these potential applications further.

Mechanism of Action

Target of Action

Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate is a complex compound that likely interacts with multiple targets. These include anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.

Mode of Action

For instance, some thiophene derivatives are known to block voltage-gated sodium channels . Depending on the specific targets of this compound, the compound may inhibit or activate these targets, leading to changes in cellular function.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene and thiazole derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in inflammation, microbial infection, hypertension, and atherosclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined thiophene and thiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

sodium;2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2.Na/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7;/h1-3,5H,4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLXCYXRUBTRGF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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